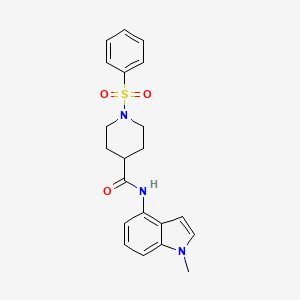

N-(1-methyl-1H-indol-4-yl)-1-(phenylsulfonyl)piperidine-4-carboxamide

Description

Properties

Molecular Formula |

C21H23N3O3S |

|---|---|

Molecular Weight |

397.5 g/mol |

IUPAC Name |

1-(benzenesulfonyl)-N-(1-methylindol-4-yl)piperidine-4-carboxamide |

InChI |

InChI=1S/C21H23N3O3S/c1-23-13-12-18-19(8-5-9-20(18)23)22-21(25)16-10-14-24(15-11-16)28(26,27)17-6-3-2-4-7-17/h2-9,12-13,16H,10-11,14-15H2,1H3,(H,22,25) |

InChI Key |

KOFRANDCHACPMN-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC2=C(C=CC=C21)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1-(Phenylsulfonyl)Piperidine-4-Carboxylic Acid

Piperidine-4-carboxylic acid is sulfonylated at the nitrogen using benzenesulfonyl chloride under basic conditions:

Conditions :

Conversion to Carboxamide

The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with 4-amino-1-methyl-1H-indole :

Optimization Notes :

-

Coupling agents : HATU or EDCl/HOBt improve yields (78–85%) compared to classical acyl chloride methods (65–70%).

-

Solvent : DMF or THF preferred for solubility.

Synthetic Route 2: Indole-Alkylation Followed by Sulfonylation

Synthesis of 4-Nitro-1H-Indole and Methylation

Reduction of Nitro Group

4-Nitro-1-methylindole is reduced to 4-amino-1-methylindole using H₂/Pd-C (quantitative yield).

Piperidine Functionalization and Coupling

The piperidine core is sulfonylated and coupled as in Route 1.

Alternative Method: One-Pot Sulfonylation and Amidation

A patent-derived approach (US9682968B2) employs a one-pot strategy for analogs:

-

Piperidine-4-carboxamide Formation : React piperidine-4-carbonyl chloride with 4-amino-1-methylindole.

-

In situ Sulfonylation : Add benzenesulfonyl chloride directly to the reaction mixture.

Advantages :

-

Reduced purification steps.

-

Total yield: 70–75%.

Characterization and Analytical Data

Challenges and Optimization Strategies

-

Regioselectivity in Indole Functionalization : Directing groups (e.g., nitro) ensure C4 substitution.

-

Sulfonylation Efficiency : Excess benzenesulfonyl chloride (1.2 equiv) minimizes di-sulfonylated byproducts.

-

Amide Coupling : Microwave-assisted synthesis reduces reaction time from 12 hours to 30 minutes.

Scale-Up Considerations

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-1H-indol-4-yl)-1-(phenylsulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-(1-methyl-1H-indol-4-yl)-1-(phenylsulfonyl)piperidine-4-carboxamide. The compound has been evaluated for its cytotoxicity against various cancer cell lines, demonstrating significant activity.

Case Study: Cytotoxicity Evaluation

A study assessed the compound's effects on several human cancer types, including:

- Human Colorectal Carcinoma (HCT-116)

- Human Breast Adenocarcinoma (MCF-7)

- Human Liver Carcinoma (HepG2)

- Human Lung Carcinoma (A549)

The results indicated that the compound exhibited good to excellent antitumor activity, with IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor. Specific studies have focused on its ability to inhibit key enzymes involved in cancer progression and other diseases.

Example of Enzyme Inhibition

One notable application is its potential as an inhibitor of the Bcl-2 protein, which plays a critical role in regulating apoptosis (programmed cell death). Inhibition of Bcl-2 can lead to increased apoptosis in cancer cells, making this compound a candidate for further investigation in cancer therapies .

Structure–Activity Relationship Studies

Understanding the structure–activity relationship (SAR) of N-(1-methyl-1H-indol-4-yl)-1-(phenylsulfonyl)piperidine-4-carboxamide is crucial for optimizing its efficacy and reducing toxicity. Research indicates that modifications to the piperidine and indole moieties can significantly affect biological activity .

Summary of Findings

| Application | Details |

|---|---|

| Anticancer Activity | Effective against multiple cancer cell lines with IC50 values comparable to doxorubicin. |

| Enzyme Inhibition | Potential inhibitor of Bcl-2, enhancing apoptosis in cancer cells. |

| Structure–Activity Relationship | Modifications can enhance efficacy; ongoing research needed. |

Mechanism of Action

The mechanism of action of N-(1-methyl-1H-indol-4-yl)-1-(phenylsulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Piperidine-4-carboxamide Derivatives with Sulfonyl Modifications

Compounds sharing the piperidine-4-carboxamide scaffold but differing in sulfonyl substituents include:

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., fluorine, chlorine) on the sulfonyl phenyl ring may enhance binding affinity in pain-related targets . The naphthalenyl group in SARS-CoV-2 inhibitors suggests bulky substituents can modulate viral protease interactions .

- Synthetic Yields : Sulfonylation reactions for benzothiazole-containing analogs achieve moderate yields (47–72%), comparable to other piperidine carboxamides .

Heterocyclic Modifications Beyond Sulfonyl Groups

Compounds with alternative heterocycles or carboxamide-linked groups:

Key Observations :

- Heterocycle Impact : Pyridine (e.g., ) and imidazole (e.g., ) substituents alter electronic properties and hydrogen-bonding capacity compared to indole. Triazole derivatives (e.g., ) exhibit unique reactivity in ring-enlargement reactions but lower synthetic yields (13–69%).

- Pharmacophore Flexibility : The piperidine carboxamide scaffold accommodates diverse heterocycles, enabling targeting of enzymes, receptors, or viral proteases .

Physicochemical and Structural Comparisons

Key Insights :

- Molecular Weight : The target compound’s moderate molecular weight (397.5 g/mol) may favor blood-brain barrier penetration, unlike heavier benzothiazole analogs .

- Functional Group Roles : Indole’s aromaticity and hydrogen-bonding capacity contrast with benzothiazole’s thiazole ring, which may enhance metal-binding or π-stacking in pain targets .

Biological Activity

N-(1-methyl-1H-indol-4-yl)-1-(phenylsulfonyl)piperidine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The compound features several key structural components:

- Indole Ring : A bicyclic structure that is known for its role in various biological activities.

- Phenylsulfonyl Group : Enhances solubility and may improve binding interactions with biological targets.

- Piperidine Ring : Contributes to the compound's pharmacological properties.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C21H23N3O3S |

| Molecular Weight | 397.5 g/mol |

| CAS Number | 1435999-06-6 |

| IUPAC Name | 1-(benzenesulfonyl)-N-(1-methyl-1H-indol-4-yl)piperidine-4-carboxamide |

The biological activity of N-(1-methyl-1H-indol-4-yl)-1-(phenylsulfonyl)piperidine-4-carboxamide is primarily linked to its ability to interact with specific molecular targets such as enzymes and receptors. The indole moiety can mimic natural substrates, facilitating binding to active sites and modulating various biological pathways. The phenylsulfonyl group may enhance the compound's binding affinity, while the piperidine ring influences its conformation and stability.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Study: Anticancer Efficacy

In vitro studies revealed that this compound exhibited potent activity against MDA-MB-231 breast cancer cells with an IC50 value of approximately 102 nM, indicating strong cytotoxicity. The mechanism involved disruption of microtubule structures and induction of apoptosis through increased reactive oxygen species (ROS) levels .

Enzyme Inhibition

The compound has also shown promise in enzyme inhibition assays, particularly against acetylcholinesterase (AChE) and urease. This suggests potential applications in treating conditions such as Alzheimer's disease and other disorders linked to cholinergic dysfunction.

Comparative Analysis with Similar Compounds

To better understand the unique properties of N-(1-methyl-1H-indol-4-yl)-1-(phenylsulfonyl)piperidine-4-carboxamide, a comparison with structurally similar compounds is essential.

| Compound Name | IC50 (μM) | Activity Type |

|---|---|---|

| N-(1H-indol-3-yl)-1-(phenylsulfonyl)piperidine-4-carboxamide | 0.57 (tubulin polymerization inhibition) | Anticancer |

| N-(1H-indol-5-yl)-1-(phenylsulfonyl)piperidine-4-carboxamide | 0.25 (PTX-resistant HCT-116 cells) | Anticancer |

This comparison illustrates that while similar compounds exhibit notable anticancer properties, N-(1-methyl-1H-indol-4-yl)-1-(phenylsulfonyl)piperidine-4-carboxamide may offer distinct advantages in terms of binding affinity and specificity due to its unique structural features.

Q & A

Q. What are the standard synthetic routes for N-(1-methyl-1H-indol-4-yl)-1-(phenylsulfonyl)piperidine-4-carboxamide?

The synthesis typically involves multi-step organic reactions, starting with functionalization of the piperidine ring followed by sulfonylation and indole coupling. For example:

- Step 1 : Preparation of the piperidine-4-carboxamide core via condensation of substituted anilines (e.g., 4-methylphenol derivatives) with activated carbonyl intermediates .

- Step 2 : Sulfonylation using phenylsulfonyl chloride under basic conditions (e.g., triethylamine in DMF) to introduce the phenylsulfonyl group .

- Step 3 : Coupling with 1-methylindole-4-amine via carbodiimide-mediated amidation (e.g., EDC/HOBt) .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization are standard .

Q. How is the compound’s structure validated experimentally?

Structural confirmation relies on spectroscopic and analytical techniques:

- NMR : NMR identifies protons on the indole (δ 7.2–7.8 ppm), piperidine (δ 1.5–3.0 ppm), and sulfonyl groups (δ 3.3–3.7 ppm). NMR confirms carbonyl (δ 165–170 ppm) and aromatic carbons .

- IR : Peaks at ~1650 cm (amide C=O) and ~1150 cm (sulfonyl S=O) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 438.18) .

Q. What biological targets are associated with this compound?

Preliminary studies suggest interactions with:

- Enzymes : Carbonic anhydrase isoforms (e.g., hCA II/IX) due to sulfonamide moieties .

- Receptors : Serotonin or dopamine receptors, inferred from structural analogs with indole-piperidine scaffolds .

- Assays : Target engagement is tested via enzyme inhibition assays (IC) and receptor-binding studies using radiolabeled ligands .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

SAR strategies include:

- Substituent Variation : Modifying the indole (e.g., 5-fluoro substitution) or sulfonyl group (e.g., 4-ethylphenyl) to enhance binding affinity .

- Scaffold Hopping : Replacing piperidine with tetrahydropyran to improve metabolic stability .

- Activity Testing : In vitro cytotoxicity (e.g., against cancer cell lines) and selectivity profiling against off-target enzymes .

Q. How can contradictory spectral data (e.g., overlapping NMR signals) be resolved?

Q. What strategies improve synthetic yield and purity during scale-up?

- Reaction Optimization : Design of Experiments (DoE) to adjust temperature (e.g., 80–95°C for sulfonylation) and catalyst loading .

- Continuous Flow Chemistry : Enhances reproducibility for steps like amide coupling .

- In-line Analytics : HPLC-MS monitors reaction progress and detects byproducts early .

Q. How does computational modeling predict the compound’s mechanism of action?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.